2-Bromopyrazino[2,3-b]pyrazine
Description
2-Bromopyrazino[2,3-b]pyrazine is a brominated heterocyclic compound featuring a fused pyrazine backbone. This structure is characterized by a pyrazine ring fused with a second pyrazine moiety at the [2,3-b] position, with a bromine substituent at the 2-position. The bromine atom enhances reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves halogenation of pyrazino[2,3-b]pyrazine precursors or cross-coupling reactions using brominated reagents .
Properties
IUPAC Name |
3-bromopyrazino[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4/c7-4-3-10-5-6(11-4)9-2-1-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCCMIZTSDIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)N=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of 2-Bromopyrazino[2,3-b]pyrazine remains unclear due to the lack of comprehensive studies . .
Biochemical Pathways
this compound may potentially affect various biochemical pathways. Pyrrolopyrazine derivatives, a class of compounds that includes this compound, have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
Biological Activity
2-Bromopyrazino[2,3-b]pyrazine is a compound of interest within medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Biological Activities
Research indicates that pyrazine derivatives, including this compound, exhibit a wide range of biological activities. These include:
- Anticancer Activity : Various studies have documented the potential of pyrazine derivatives to inhibit cancer cell proliferation.
- Antibacterial Properties : The compound has shown effectiveness against several bacterial strains.
- Neuroprotective Effects : Some derivatives have been linked to neuroprotection in cellular models.
- Anti-inflammatory Properties : Certain pyrazines exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : Some studies report that pyrazine derivatives can inhibit specific kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases, with IC50 values ranging from 10 to 13 nM for various derivatives .
- Cholinesterase Inhibition : Compounds related to this structure have demonstrated strong inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases. For instance, one derivative showed an IC50 value of 2.3 nM against butyrylcholinesterase (BuChE) and 2.6 nM against acetylcholinesterase (AChE) .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by modulating mitochondrial pathways and influencing the expression of apoptotic proteins such as Bcl-2 and Bax .
Anticancer Activity
A notable study focused on the anticancer effects of a series of pyrazine derivatives, including this compound. The results indicated significant inhibition of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | BEL-7402 | 10.74 | |
| Other Derivative | MCF-7 | 9.1 | |
| Other Derivative | A549 | 7.8 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.
Antibacterial Activity
The antibacterial properties were evaluated against several strains:
| Strain | Minimum Inhibitory Concentration (mg/ml) |
|---|---|
| Staphylococcus aureus | 0.078 |
| Bacillus subtilis | Not specified |
The results indicate that derivatives of pyrazino compounds could serve as effective antibacterial agents against resistant strains .
Neuroprotective Effects
In neuroprotective studies involving PC12 cells subjected to oxidative stress, certain pyrazine derivatives exhibited EC50 values indicating their protective capabilities:
| Compound | EC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.44 | Up-regulation of Bcl-2/Bax ratio |
| Compound B | 3.68 | Inhibition of caspase-3 activity |
These results highlight the potential for these compounds in treating neurodegenerative conditions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-bromopyrazino[2,3-b]pyrazine derivatives as anticancer agents. For instance, compounds derived from this structure have shown significant inhibitory effects on cancer cell lines such as HeLa. One study reported an IC50 value of 9.22 µM for a derivative against HeLa cells, indicating promising cytotoxicity that warrants further investigation into its mechanism of action and therapeutic potential .
Inhibition of Enzymes Related to Diabetes and Cancer
Compounds based on this pyrazine structure have been explored for their ability to inhibit various enzymes associated with metabolic disorders and cancer. Notably, they have been identified as dipeptidyl peptidase IV inhibitors, which are crucial for managing type 2 diabetes mellitus . Additionally, they exhibit inhibitory activity against the PI3K isozyme, which is involved in cancer progression .
Neuroprotective Properties
Research has also indicated that derivatives of this compound may serve as dual inhibitors of cholinesterases (AChE and BChE), which are relevant in the treatment of Alzheimer's disease. A specific compound exhibited IC50 values of 0.466 µM for AChE and 1.89 µM for BChE, showcasing its potential in neuroprotection .
Material Science
Non-Linear Optical (NLO) Applications
The NLO properties of this compound derivatives have been extensively studied. These compounds demonstrated high first-order hyperpolarizabilities, making them suitable candidates for applications in optical devices and sensors. For example, one derivative showed an impressive first hyperpolarizability value of esu . Such properties are critical for developing advanced materials used in telecommunications and photonics.
Electrochemical Sensing
DNA Electrochemical Biosensing
The electrochemical properties of this compound derivatives have been harnessed for DNA sensing applications. The interaction between these compounds and DNA can enhance the sensitivity and specificity of biosensors used in medical diagnostics . This application is particularly relevant for detecting genetic markers associated with diseases.
Agricultural Applications
Fungicidal Activity
The compound has also been investigated for its agricultural applications, particularly as a fungicide. Studies suggest that it can inhibit the growth of various fungal pathogens, thereby offering a potential solution for crop protection . This aspect is crucial in developing sustainable agricultural practices.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Photophysical and Material Properties
Table 3: Photoelectric Properties of Pyrazine-Based Materials
*DEST = Singlet-triplet energy gap.
Key Insights:
- TADF Performance: Pyrido[2,3-b]pyrazine dyes with twisted donor-acceptor structures achieve ultralow DEST (0.01 eV), enabling efficient thermally activated delayed fluorescence (TADF) .
- Charge Transport: 1,7-Dihydrodipyrrolo[2,3-b]pyrazine derivatives exhibit improved hole mobility (10⁻³ cm²/V·s) compared to non-fused pyrazines, making them viable for organic field-effect transistors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
